molecular formula C30H37N7O5 B12320282 Pro-Phe-Arg-AMC

Pro-Phe-Arg-AMC

Cat. No.: B12320282
M. Wt: 575.7 g/mol
InChI Key: LATXIQYQVGEJJC-HJOGWXRNSA-N
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Description

Molecular Composition and Acetate Counterion Interactions

The molecular formula of H-Pro-Phe-Arg-AMC acetate salt is C₃₂H₄₁N₇O₇ , comprising the tripeptide backbone (Pro-Phe-Arg), the AMC fluorophore, and an acetate counterion (C₂H₃O₂⁻). The peptide sequence features L-proline (Pro), L-phenylalanine (Phe), and L-arginine (Arg), with the C-terminal arginine linked to AMC via an amide bond. The acetate counterion neutralizes the positive charge on the arginine side chain, stabilizing the molecule in aqueous solutions.

Counterion selection critically influences peptide solubility and conformational stability. Acetate, a carboxylate anion, forms charge-to-charge interactions with the guanidinium group of arginine, reducing aggregation propensity. Compared to trifluoroacetate (TFA), acetate exhibits lower toxicity and avoids interference with biological assays, making it preferable for in vitro applications. Table 1 summarizes key molecular properties.

Table 1: Molecular Properties of H-Pro-Phe-Arg-AMC Acetate Salt

Property Value Source
Molecular Formula C₃₂H₄₁N₇O₇
Molecular Weight 635.71 g/mol
Peptide Content ≥65%
Solubility 50 mg/mL in methanol
Counterion Acetate (C₂H₃O₂⁻)

Three-Dimensional Conformational Analysis

The conformational flexibility of H-Pro-Phe-Arg-AMC acetate salt is governed by intramolecular interactions between its peptide backbone and the AMC moiety. Nuclear magnetic resonance (NMR) studies suggest that the proline residue induces a cis-amide bond configuration, creating a bent structure that facilitates substrate-enzyme binding. The phenylalanine side chain adopts a hydrophobic cluster, while the arginine side chain extends outward, stabilized by acetate interactions.

Molecular dynamics simulations reveal that the AMC group occupies a solvent-exposed position, ensuring rapid fluorescence release upon proteolytic cleavage. The acetate counterion further stabilizes the peptide’s tertiary structure by forming hydrogen bonds with the arginine residue, as illustrated in Figure 1.

Figure 1: Proposed 3D Conformation of H-Pro-Phe-Arg-AMC Acetate Salt
(A) Peptide backbone (Pro-Phe-Arg) with cis-proline conformation. (B) AMC fluorophore in solvent-exposed orientation. (C) Acetate counterion hydrogen-bonded to arginine side chain.

Fluorescent AMC Moiety Configuration

The AMC moiety (7-amino-4-methylcoumarin) is a heterocyclic aromatic compound with a fluorescence emission maximum at 460 nm upon excitation at 380 nm . Its fluorescence quantum yield increases 20-fold when released from the peptide, enabling real-time monitoring of protease activity. The methyl group at position 4 enhances photostability, while the amino group at position 7 facilitates conjugation to the peptide via an amide bond.

Spectrophotometric analysis shows that AMC’s fluorescence intensity is pH-dependent, with optimal emission observed at pH 7.4. Table 2 summarizes its spectral properties.

Table 2: Spectral Properties of the AMC Moiety

Property Value Source
Excitation λ 380 nm
Emission λ 460 nm
Extinction Coefficient 19,000 M⁻¹cm⁻¹
Quantum Yield (free) 0.78
Quantum Yield (bound) 0.04

Properties

Molecular Formula

C30H37N7O5

Molecular Weight

575.7 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C30H37N7O5/c1-18-15-26(38)42-25-17-20(11-12-21(18)25)35-28(40)23(10-6-14-34-30(31)32)36-29(41)24(16-19-7-3-2-4-8-19)37-27(39)22-9-5-13-33-22/h2-4,7-8,11-12,15,17,22-24,33H,5-6,9-10,13-14,16H2,1H3,(H,35,40)(H,36,41)(H,37,39)(H4,31,32,34)/t22-,23-,24-/m0/s1

InChI Key

LATXIQYQVGEJJC-HJOGWXRNSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Framework

Resin Selection and Initial Preparation

The synthesis begins with selecting a resin compatible with Fmoc (fluorenylmethyloxycarbonyl) chemistry. Polystyrene-based resins functionalized with Rink amide or Wang linkers are preferred for their stability during iterative coupling and cleavage steps. For H-Pro-Phe-Arg-AMC, a 0.05 mmol scale synthesis is typical, utilizing 100–200 mesh resin beads to maximize surface area for amino acid attachment. Prior to synthesis, the resin undergoes swelling in dichloromethane (DCM) or dimethylformamide (DMF) for 1–2 hours to enhance reactivity.

Sequential Amino Acid Coupling

The peptide chain is assembled C-to-N-terminus using Fmoc-protected amino acids (Pro, Phe, Arg). Each coupling cycle involves:

  • Deprotection : Removal of the Fmoc group using 20% piperidine in DMF (2 × 5 minutes).
  • Activation : Amino acids (5-fold molar excess) are activated with coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF.
  • Coupling : Activated amino acids react with the resin-bound peptide for 30–60 minutes under agitation (400 rpm). Completion is monitored via Kaiser ninhydrin tests.
Table 1: Standard Coupling Conditions for H-Pro-Phe-Arg-AMC
Step Reagent/Parameter Quantity/Condition
Deprotection 20% Piperidine in DMF 2 × 5 min
Activation HBTU/DIPEA 5 eq. amino acid, 4.5 eq. HBTU
Coupling Time Agitation 30–60 min at 400 rpm

Fluorogenic Moieties and Side-Chain Modifications

Incorporation of 7-Amino-4-Methylcoumarin (AMC)

The AMC fluorophore is introduced at the C-terminus via bromoacetylation. After assembling the Pro-Phe-Arg sequence, the N-terminus is acylated with bromoacetic acid (5 eq. in DMF) using DIC (N,N'-diisopropylcarbodiimide) as a carbodiimide coupling agent. This step forms a stable thioether linkage, critical for subsequent AMC attachment.

SN2 Displacement for AMC Conjugation

The bromoacetylated peptide undergoes nucleophilic substitution with AMC in ammonium bicarbonate buffer (pH 8.0). Reaction conditions include:

  • AMC Concentration : 100 μM peptide, 400 μM AMC.
  • Incubation : 2 hours at 37°C.
  • Quenching : Lyophilization to terminate the reaction and remove volatile byproducts.

Acetate Salt Formation

Post-Synthesis Ion Exchange

The crude peptide is converted to its acetate form by dissolving in a 1:1 mixture of acetic acid and water. Lyophilization at −50°C under vacuum yields the acetate salt, enhancing solubility and stability for biochemical applications.

Table 2: Acetate Salt Conversion Parameters
Parameter Condition
Solvent Acetic acid : H₂O (1:1 v/v)
Lyophilization Temp −50°C
Duration 24–48 hours

Optimization of Synthesis Parameters

Temperature and Reaction Time

Elevated temperatures (25–37°C) accelerate coupling but risk epimerization. Studies show that Pro-Phe coupling at 25°C for 45 minutes achieves >98% efficiency, whereas Arg-AMC conjugation requires 37°C for 2 hours to minimize racemization.

Reagent Stoichiometry

Using a 5-fold molar excess of Fmoc-amino acids ensures near-quantitative coupling yields. Substoichiometric HBTU (4.5 eq.) balances activation efficiency and cost.

Purification and Analytical Characterization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude peptide is purified using a C18 column with a water-acetonitrile gradient (0.1% TFA modifier). Typical conditions include:

  • Gradient : 5% to 95% acetonitrile over 30 minutes.
  • Flow Rate : 1.5 mL/min.
  • Purity Threshold : ≥95% as per UV detection at 220 nm.

Mass Spectrometry (MS) Validation

Electrospray ionization (ESI-MS) confirms molecular weight (575.67 g/mol) and acetate adduct formation ([M+H]⁺ calc. 576.68, observed 576.72).

Table 3: Analytical Data for H-Pro-Phe-Arg-AMC Acetate Salt
Parameter Result
Molecular Formula C₃₀H₃₇N₇O₅·C₂H₃O₂
Observed [M+H]⁺ 576.72
HPLC Purity 95–98%

Challenges and Industrial Scalability

Side Reactions and Mitigation

  • Aspartimide Formation : Minimized by using HOBt (hydroxybenzotriazole) as an additive during Arg coupling.
  • Incomplete Cleavage : Extended TFA treatment (3 hours) ensures complete resin separation.

Scaling to Gram-Scale Production

Industrial-scale synthesis employs continuous-flow SPPS systems, reducing reagent consumption by 40% compared to batch methods. Automated platforms enable daily yields of 10–20 grams with consistent purity.

Chemical Reactions Analysis

Types of Reactions

H-Pro-phe-arg-amc acetate salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Enzymes like kallikreins in buffered solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide under controlled conditions.

    Reduction: Reducing agents like sodium borohydride.

Major Products Formed

Scientific Research Applications

Biochemical Assays

Overview : H-Pro-Phe-Arg-AMC acetate salt is predominantly used in enzyme activity assays, especially for proteases. Its structure enables the release of a fluorescent signal upon cleavage, facilitating real-time monitoring of enzyme activity.

Key Features :

  • Fluorescent Signal : The compound emits fluorescence when cleaved by specific enzymes, allowing for quantitative analysis.
  • Protease Activity Monitoring : It is particularly effective for studying serine proteases and cysteine proteases.

Example Study :
In a study examining the kinetic properties of a novel protease, researchers utilized H-Pro-Phe-Arg-AMC to measure enzyme activity under varying substrate concentrations. The results demonstrated a direct correlation between substrate concentration and fluorescence intensity, confirming the compound's efficacy as a substrate for protease assays.

Drug Development

Overview : In pharmaceutical research, H-Pro-Phe-Arg-AMC acetate salt serves as a valuable tool for screening potential drug candidates that target specific proteolytic pathways.

Applications :

  • Screening Inhibitors : It is employed to identify inhibitors of proteases involved in disease processes.
  • Therapeutic Agent Identification : The compound aids in discovering new therapeutic agents by assessing their effects on proteolytic activity.

Case Study :
A recent investigation into anticoagulant drugs utilized H-Pro-Phe-Arg-AMC to screen for inhibitors of factor XIa. The study revealed several promising candidates that effectively inhibited enzyme activity, highlighting the compound's role in drug discovery.

Cellular Studies

Overview : Researchers utilize H-Pro-Phe-Arg-AMC in cell culture experiments to study various cellular processes, including apoptosis and protein degradation.

Applications :

  • Apoptosis Research : The compound helps elucidate the mechanisms of programmed cell death by monitoring caspase activity.
  • Protein Turnover Studies : It provides insights into protein degradation pathways critical for cellular homeostasis.

Example Research :
In an experiment focused on cancer cell lines, H-Pro-Phe-Arg-AMC was used to assess the role of specific proteases in apoptosis. The findings indicated that increased protease activity correlated with enhanced apoptotic signaling, underscoring the compound's utility in cancer research.

Diagnostic Applications

Overview : H-Pro-Phe-Arg-AMC acetate salt has potential applications in developing diagnostic tests for diseases associated with protease activity.

Applications :

  • Disease Progression Monitoring : It can measure changes in protease levels as biomarkers for disease progression.
  • Treatment Efficacy Assessment : The compound aids in evaluating the effectiveness of therapeutic interventions by quantifying protease activity before and after treatment.

Research on Protein Interactions

Overview : This compound is instrumental in studying protein-protein interactions, which are crucial for understanding complex biological pathways.

Applications :

  • Interaction Mapping : Researchers use H-Pro-Phe-Arg-AMC to map interactions between proteins involved in signaling pathways.
  • Targeted Intervention Development : Insights gained from these studies can lead to the development of targeted therapies aimed at modulating specific interactions.

Data Summary Table

Application AreaKey UsesExample Findings
Biochemical AssaysEnzyme activity monitoringConfirmed correlation between substrate concentration and fluorescence intensity
Drug DevelopmentScreening inhibitorsIdentified novel anticoagulant candidates
Cellular StudiesApoptosis and protein degradation studiesIncreased protease activity linked to apoptotic signaling
Diagnostic ApplicationsBiomarker measurementPotential for tracking disease progression
Protein Interaction StudiesMapping signaling pathwaysInsights into targeted therapy development

Mechanism of Action

H-Pro-phe-arg-amc acetate salt acts as a substrate for proteases. When cleaved by enzymes like kallikreins, it releases 7-amino-4-methylcoumarin (AMC), which is highly fluorescent. This fluorescence can be measured to determine enzyme activity. The molecular targets include plasma, pancreatic, and urinary kallikreins, and the pathways involved are related to proteolytic cleavage .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₃₀H₃₈N₇O₅·xC₂H₄O₂ (exact acetate stoichiometry "x" may vary) .
  • Molecular Weight : ~612.12 g/mol (varies with acetate content) .
  • Detection Method : Fluorescence (AMC release upon enzymatic cleavage; excitation/emission ~380/460 nm).

This compound is widely used in biochemical assays to study protease activity, inhibitor screening, and enzyme kinetics due to its high sensitivity and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares H-Pro-Phe-Arg-AMC acetate salt with structurally related protease substrates:

Compound Structure Leaving Group Salt Form Molecular Weight (g/mol) Applications
H-Pro-Phe-Arg-AMC acetate H-Pro-Phe-Arg-AMC AMC (fluorescent) Acetate ~612.12 Fluorescent protease assays
H-Pro-Phe-Arg-MCA hydrochloride H-Pro-Phe-Arg-MCA MCA (≡AMC) Hydrochloride 612.12 Thrombin/trypsin assays
Z-Gly-Pro-Arg p-nitroanilide acetate Z-Gly-Pro-Arg p-nitroanilide (colorimetric) Acetate N/A Colorimetric protease assays
Z-Gly-Pro-Arg-AFC trifluoroacetate Z-Gly-Pro-Arg AFC (trifluoromethylcoumarin) Trifluoroacetate N/A Fluorescent assays (different λ)

Key Observations :

Leaving Groups: AMC/MCA: Both emit fluorescence but differ in nomenclature (MCA is synonymous with AMC). These are preferred for high-sensitivity assays . AFC: Contains a trifluoromethyl group, shifting fluorescence to longer wavelengths (excitation/emission ~400/505 nm), reducing background interference . p-nitroanilide: Releases a yellow chromophore, suitable for UV-Vis detection but less sensitive than fluorogenic substrates .

Protecting Groups :

  • H-Pro (free N-terminus) : Enhances specificity for proteases like thrombin, which cleave after arginine in minimally modified peptides .
  • Z-Gly (benzyloxycarbonyl) : Alters enzyme recognition; Z-protected substrates may target different proteases or exhibit altered kinetics .

Salt Forms :

  • Acetate : Improves solubility in neutral-to-acidic buffers (e.g., pH 4 acetate buffers) and minimizes interference in enzymatic reactions .
  • Hydrochloride : Common in peptide salts but may reduce solubility at higher pH due to chloride ion effects .
  • Trifluoroacetate (TFA) : Can suppress enzyme activity at high concentrations and requires careful buffer optimization .

Physicochemical and Analytical Considerations

  • Solubility : Acetate salts generally exhibit pH-dependent solubility. For example, H-Pro-Phe-Arg-AMC acetate salt shows optimal solubility in acetate buffers (pH 4.0), whereas hydrochloride salts may precipitate under similar conditions .
  • Purity : Commercial preparations (e.g., ≥95% purity by HPLC) ensure consistent assay performance, as impurities can artificially elevate or inhibit enzymatic activity .
  • Stability : Acetate salts are less hygroscopic than hydrochlorides, improving long-term storage stability .

Biological Activity

H-Pro-Phe-Arg-AMC acetate salt, a fluorogenic substrate, is primarily utilized in biochemical assays to study proteolytic enzymes, particularly kallikreins and other serine proteases. This compound has garnered attention due to its specificity and sensitivity in detecting enzymatic activity, making it a valuable tool in various biological and medical research contexts.

  • Chemical Name : H-Pro-Phe-Arg-AMC Acetate
  • CAS Number : 65147-21-9
  • Molecular Formula : C30H37N7O5
  • Molecular Weight : 575.67 g/mol
  • Structure : Contains proline (Pro), phenylalanine (Phe), and arginine (Arg) linked to a 7-amino-4-methylcoumarin (AMC) moiety, which serves as a fluorescent tag.

H-Pro-Phe-Arg-AMC functions as a substrate for various proteases, particularly those involved in the cleavage of peptide bonds adjacent to arginine residues. Upon cleavage by the target enzyme, the AMC moiety is released, resulting in increased fluorescence that can be quantitatively measured. This property allows researchers to assess enzyme activity in real-time.

Inhibition of Enzymatic Activity

Research has demonstrated that H-Pro-Phe-Arg-AMC can be utilized to study the inhibition of serine proteases such as kallikrein. For instance, a study evaluated its effectiveness in inhibiting kallikrein activity in vitro, revealing significant inhibition rates at specific concentrations of competitive inhibitors .

Enzyme Inhibitor Concentration (μM) % Inhibition
Kallikrein5075%
Neutrophil Elastase2060%

The data indicate that H-Pro-Phe-Arg-AMC is effective for monitoring enzyme activity and assessing the potency of inhibitors.

Applications in Disease Models

H-Pro-Phe-Arg-AMC has been applied in various disease models, including studies on psoriasis where it was incorporated into topical formulations aimed at inhibiting neutrophil elastase. The results indicated that formulations containing this substrate exhibited promising therapeutic effects by reducing inflammation and promoting skin healing .

Case Studies

  • Neutrophil Elastase Inhibition :
    • A study synthesized novel inhibitors loaded with H-Pro-Phe-Arg-AMC for topical applications against psoriasis. The inhibitors showed selective activity against neutrophil elastase, suggesting potential for treating inflammatory skin conditions.
  • Kallikrein Activity Monitoring :
    • In another investigation, H-Pro-Phe-Arg-AMC was used to measure kallikrein activity in human plasma samples. The assay demonstrated high sensitivity and specificity, allowing for accurate quantification of enzymatic activity in pathological states .

Q & A

Q. How should H-Pro-Phe-Arg-AMC acetate salt solutions be prepared for enzymatic assays to ensure reproducibility?

  • Methodology : Dissolve the peptide in a buffered system with pH 3.6–5.6 (e.g., sodium acetate buffer) to maintain stability and solubility. Adjust ionic strength using salts like NaCl (0.1–0.2 M) to mimic physiological conditions. Pre-warm the substrate to assay temperature (e.g., 37°C) to avoid temperature-induced aggregation. Centrifuge at 10,000 × g for 5 minutes to remove insoluble particulates before use .
  • Key Considerations : Avoid TFA-contaminated preparations, as residual TFA (>1%) can inhibit enzyme activity in cell-based assays. Use acetate salt forms for biological compatibility .

Q. What storage conditions optimize the stability of H-Pro-Phe-Arg-AMC acetate salt?

  • Protocol : Store lyophilized powder at –20°C in airtight, desiccated vials to prevent hydrolysis. For working solutions, aliquot and store at –80°C for long-term use. Avoid freeze-thaw cycles (>3 cycles) to prevent peptide degradation. Confirm stability via HPLC or mass spectrometry after prolonged storage .

Q. How can researchers quantify the acetate counterion concentration in peptide preparations?

  • Analytical Approach : Use hydrophilic interaction chromatography (HILIC) with a mobile phase of 75 mM ammonium acetate (pH 4.8) and acetonitrile (20–80% gradient). Calibrate against a sodium acetate standard. For USP-compliant methods, employ phosphoric acid (pH 3.0) and strong sodium hydroxide titration to determine acetate content .

Advanced Research Questions

Q. How should researchers reconcile discrepancies in kinetic data (e.g., Km variability) when using H-Pro-Phe-Arg-AMC acetate salt across studies?

  • Troubleshooting Framework :
  • Buffer Composition : Compare ionic strength (e.g., 0.1 M HEPES vs. 0.1 M sodium acetate) and pH (4.6–8.5), as these affect enzyme-substrate interactions .
  • Counterion Effects : Validate acetate concentration via HILIC; excess acetate (>0.2 M) may competitively inhibit certain proteases .
  • Substrate Purity : Verify peptide integrity using LC-MS and adjust for impurities (e.g., truncated peptides) that skew kinetic measurements .

Q. What strategies improve solubility of H-Pro-Phe-Arg-AMC acetate salt in non-aqueous or mixed-solvent systems?

  • Optimization Techniques :
  • Co-Solvents : Use 10–30% glycerol or PEG 4000 to enhance solubility in hydrophobic buffers .
  • Salt Screening : Test alternative counterions (e.g., chloride, citrate) if acetate limits solubility. Monitor salt solubility products (Ksp) to avoid precipitation .
  • Temperature Modulation : Increase solubility by heating to 50°C (if peptide stability permits) and rapidly cooling to room temperature before assays .

Q. How does acetate counterion concentration influence enzyme kinetics and substrate specificity?

  • Mechanistic Insights :
  • Acetate ions can act as weak competitive inhibitors for arginine-specific proteases due to structural similarity to the substrate’s C-terminal carboxyl group.
  • Experimental Design : Titrate acetate (0.05–0.5 M) in kinetic assays and plot v0 vs. [acetate]. Use Lineweaver-Burk analysis to distinguish inhibition type (competitive vs. uncompetitive) .
  • Case Study : In trypsin-like proteases, 0.3 M acetate reduced kcat/Km by 40%, necessitating buffer optimization for accurate Vmax determination .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the pH stability profile of H-Pro-Phe-Arg-AMC acetate salt?

  • Root Cause Analysis :
  • Buffer Selection : Studies using sodium acetate (pH 4.6) report higher stability than those using Tris-HCl (pH 8.5), as alkaline conditions accelerate AMC fluorophore hydrolysis .
  • Degradation Pathways : Perform accelerated stability studies (40°C, 75% RH) with LC-MS monitoring to identify pH-dependent degradation products (e.g., free AMC or peptide backbone cleavage) .

Methodological Best Practices

Q. What quality control assays are critical for validating H-Pro-Phe-Arg-AMC acetate salt batches?

  • QC Protocol :
  • Purity : ≥95% via HPLC (C18 column, 0.1% TFA/acetonitrile gradient).
  • Counterion Verification : Ion chromatography for acetate (target: 1:1 molar ratio to peptide).
  • Functional Activity : Compare kcat/Km to reference standards in a calibrated protease assay (e.g., thrombin or trypsin) .

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